

Two-Step Chemical Synthesis of β-Nicotinamide Riboside for Laboratory Use

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

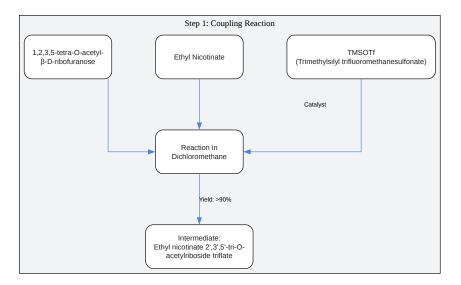
Introduction

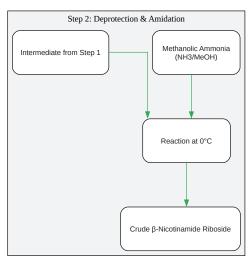
 β -Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism and signaling, and its levels are known to decline with age and in certain pathological conditions. Supplementation with NR has been shown to effectively raise NAD+ levels, making it a valuable tool in research and a potential therapeutic agent. This document provides a detailed protocol for a highly efficient, two-step chemical synthesis of β -nicotinamide riboside suitable for laboratory-scale production. The described method is stereoselective, yielding exclusively the biologically active β -anomer.[1][2][3]

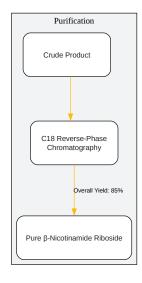
Chemical Synthesis Workflow

The synthesis of β -nicotinamide riboside is achieved through a two-step process. The first step involves the coupling of a protected ribose sugar with an ethyl nicotinate derivative, followed by a second step of deprotection and amidation to yield the final product.









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Caption: Experimental workflow for the two-step synthesis of β -nicotinamide riboside.



Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of β -nicotinamide riboside.

Table 1: Reaction Yields

Step	Product	Yield
1	Ethyl nicotinate 2',3',5'-tri-O- acetylriboside triflate	>90%[1][2][3]
2 & Purification	β-Nicotinamide Riboside	85% (overall)[1][2][3]

Table 2: Characterization Data for the Intermediate Product (Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate)

Analysis	Data
¹H NMR (400 MHz, D₂O)	δ = 9.47 (s, 1H), 9.27 (d, 1H), 8.97 (d, 1H), 8.28 (dd, 1H), 6.50 (d, 1H), 5.40 (t, 1H), 5.25 (t, 1H), 4.63 (m, 1H), 4.41 (m, 4H), 2.05 (s, 3H), 2.04 (s, 3H), 2.01(s, 3H), 1.32 (t, 3H)[1]
¹³ C NMR (300 MHz, D₂O)	δ = 170.84, 170.58, 170.07, 161.79, 147.96, 145.74, 143.31, 131.67, 129.59, 98.19, 83.24, 76.42, 69.53, 63.83, 62.45, 20.93, 20.62, 20.60, 14.28[1]
HRMS (m/z)	410.06 ([M] ⁺)[1]

Table 3: Characterization Data for the Final Product (β-Nicotinamide Riboside)



Analysis	Data
¹H NMR (D₂O)	δ= 9.60 (s, 1H), 9.24 (d, 1H), 8.95 (d, 1H), 8.23 (t, 1H), 6.20 (d, 1H), 4.45 (m, 2H), 4.32 (t, 1H), 4.02 (dd, 1H), 3.87 (dd, 1H)[1]
¹³ C NMR (D ₂ O)	δ = 146.0, 143.0, 141.3, 128.7, 100.2, 88.1, 77.7, 70.2, 60.6[1]
HRMS (m/z)	Calculated for C ₁₁ H ₁₅ N ₂ O ₅ +: 255.09755, Found: 255.09801[3]

Experimental Protocols

Materials and Equipment:

- 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
- · Ethyl nicotinate
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Dichloromethane (DCM), anhydrous
- Methanolic ammonia (5.5 N)
- C18 silica gel for reverse-phase chromatography
- Standard laboratory glassware (round-bottom flasks, condensers, etc.)
- · Magnetic stirrer and heating mantle
- Rotary evaporator
- High-performance liquid chromatography (HPLC) system with a C18 column
- NMR spectrometer
- High-resolution mass spectrometer (HRMS)



Step 1: Synthesis of Ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate

- In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1 equivalent) and ethyl nicotinate (1.5 equivalents) in anhydrous dichloromethane.[1]
- Cool the solution to 0°C in an ice bath.
- Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1 equivalent) to the stirred solution.[1]
- Allow the reaction to warm to room temperature and stir for 10 hours.[3]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry
 over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude
 intermediate product as a syrup.[1] For a fully characterized intermediate, further purification
 can be performed by adjusting the pH of the aqueous layer to 7.0 and extracting with ethyl
 acetate/hexane.[1]

Step 2: Synthesis of β-Nicotinamide Riboside

- Dissolve the crude ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate from Step 1 in ice-cold
 5.5 N methanolic ammonia.[1]
- Maintain the reaction at 0°C for 15-18 hours in a sealed vessel.[1][3]
- Monitor the deprotection and amidation hourly by HPLC after the initial 15 hours.[1] The
 reaction should be stopped once the peak corresponding to β-nicotinamide riboside begins
 to decline.[1]
- Remove the methanol and ammonia under reduced pressure.[1]

Purification of β-Nicotinamide Riboside

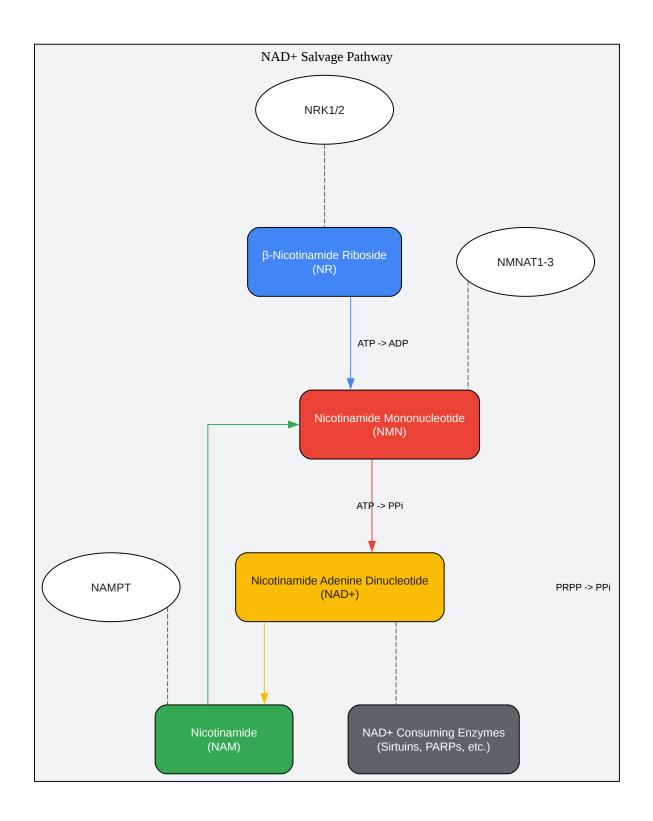


- Dissolve the crude product in a minimal amount of water.
- Load the solution onto a C18 reverse-phase silica gel column pre-activated with methanol and equilibrated with water.[1]
- Elute the column with a gradient of methanol in water, starting with 100% water.[1]
- Collect the fractions containing the pure β-nicotinamide riboside, as determined by HPLC analysis.
- Combine the pure fractions and remove the solvent under high vacuum to yield the final product as a white solid.[1]
- Store the purified β-nicotinamide riboside at -20°C to prevent decomposition.[1]

Biological Context: NAD+ Salvage Pathway

β-Nicotinamide Riboside is a key precursor in the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammalian cells.[4] Upon entering the cell, NR is phosphorylated by nicotinamide riboside kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). This pathway allows cells to recycle nicotinamide and its derivatives to maintain a stable pool of NAD+.





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Caption: The NAD+ salvage pathway illustrating the conversion of β -nicotinamide riboside to NAD+.

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